Bienvenue dans la boutique en ligne BenchChem!

2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine

Lipophilicity Hydrogen Bond Acceptor Capacity Drug-likeness

2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (CAS 946280-93-9, PubChem CID is a synthetic small molecule belonging to the piperazinyl-pyrimidine class. It features a 4-methyl-6-(piperidin-1-yl)pyrimidine core linked via a piperazine bridge to a 3,4-dimethoxybenzoyl substituent.

Molecular Formula C23H31N5O3
Molecular Weight 425.5 g/mol
CAS No. 946280-93-9
Cat. No. B6563914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine
CAS946280-93-9
Molecular FormulaC23H31N5O3
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)N4CCCCC4
InChIInChI=1S/C23H31N5O3/c1-17-15-21(26-9-5-4-6-10-26)25-23(24-17)28-13-11-27(12-14-28)22(29)18-7-8-19(30-2)20(16-18)31-3/h7-8,15-16H,4-6,9-14H2,1-3H3
InChIKeyHXXOMEWCZQLDMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (CAS 946280-93-9): Structural Identity and Procurement Context


2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (CAS 946280-93-9, PubChem CID 27477526) is a synthetic small molecule belonging to the piperazinyl-pyrimidine class [1]. It features a 4-methyl-6-(piperidin-1-yl)pyrimidine core linked via a piperazine bridge to a 3,4-dimethoxybenzoyl substituent. Computed physicochemical properties include a molecular weight of 425.5 g/mol, a calculated logP (XLogP3-AA) of 3.2, zero hydrogen bond donors, seven hydrogen bond acceptors, and five rotatable bonds [1]. The compound is primarily sourced through screening library vendors and custom synthesis providers; no primary research articles or patents focused specifically on this molecule were identified in the public domain as of the search date [2].

Why Structural Analogs Cannot Substitute for 2-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine in Focused Screening Campaigns


The piperazinyl-pyrimidine scaffold is highly sensitive to benzoyl-substituent modifications, with even minor changes producing divergent kinase selectivity profiles and cellular potency [1]. For example, in a series of piperazinylpyrimidine derivatives evaluated against the NCI-60 panel, compounds differing only in substituent position or electronics exhibited >10-fold differences in GI50 values against MDA-MB-468 cells [1]. The specific 3,4-dimethoxybenzoyl motif of this compound distinguishes it from close analogs bearing 2-methoxy, 3-bromo, 2-bromo, 3,4-dimethyl, or 2-chloro benzoyl groups, which are listed under distinct CAS numbers (e.g., 946281-29-4 for the 3,4-dimethyl analog) . Without head-to-head profiling data, assuming functional equivalence based solely on core scaffold similarity carries a high risk of selecting a compound with a different target engagement signature, confounding SAR interpretation and potentially wasting screening resources.

Quantitative Differentiation Evidence: 2-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine vs. Closest Analogs


Physicochemical Property Differentiation: 3,4-Dimethoxy vs. 3,4-Dimethyl Substituents

The 3,4-dimethoxybenzoyl substituent increases hydrogen bond acceptor count and reduces lipophilicity relative to the 3,4-dimethylbenzoyl analog (CAS 946281-29-4). The target compound has 7 hydrogen bond acceptors and an XLogP3-AA of 3.2 [1]. The 3,4-dimethyl analog possesses only 5 hydrogen bond acceptors and an estimated XLogP of ~4.0 (computed via PubChem's XLogP3 algorithm for the corresponding structure), representing a ΔlogP difference of approximately +0.8 log units [2]. This shift in polarity-lipophilicity balance can affect aqueous solubility, membrane permeability, and off-target binding profiles in a manner that is not predictable without experimental determination.

Lipophilicity Hydrogen Bond Acceptor Capacity Drug-likeness

Benzoyl Substituent Electronic Effect: 3,4-Dimethoxy as a Donor Group vs. Halogenated Analogs

The electron-donating 3,4-dimethoxy group (+M effect) modulates the electron density of the benzoyl carbonyl, altering its capacity for hydrogen bonding and pi-pi stacking interactions with target proteins [1]. In contrast, the 3-bromo (CAS 946213-33-8) and 2-chloro (CAS 946339-09-9) analogs carry electron-withdrawing halogen substituents, which reduce the electron density on the aromatic ring and polarize the carbonyl group differently . This electronic divergence has been shown in related piperazinyl-pyrimidine kinase inhibitor series to shift kinase selectivity: electron-rich benzoyl substituents favored binding to PDGFR-family kinases, while electron-poor substituents shifted selectivity toward other kinase subfamilies [2]. Although no direct head-to-head Ki comparison exists for this specific compound, class-level SAR trends suggest that the 3,4-dimethoxy variant may preferentially engage targets with electron-deficient binding pockets or those requiring specific hydrogen-bonding interactions with the methoxy oxygens.

Electronic Effect SAR Pi-pi Stacking

Molecular Weight Differentiation: Implications for Permeability and Clearance

With a molecular weight of 425.5 g/mol, this compound sits at the boundary of favorable oral drug space (Rule of Five threshold: <500 Da). However, among its closest analogs, it is one of the lighter members. The 3,4-dimethyl analog (MW 393.5) is ~32 Da lighter, while the 3-bromo analog (MW ~458) is ~33 Da heavier [1]. In the context of fragment-based screening or lead optimization, a 30 Da difference can significantly affect passive permeability (Papp) and metabolic clearance rates. The dimethoxy compound represents a 'middle-ground' molecular weight that balances the polar surface area contributed by the oxygen atoms with a mass still well below the 500 Da cutoff, potentially offering a more favorable developability profile than heavier halogenated alternatives if other properties are equal.

Molecular Weight Drug-likeness ADME Prediction

Rotatable Bond and Conformational Flexibility Comparison

The target compound contains 5 rotatable bonds, identical to the 3,4-dimethyl analog but potentially fewer than analogs with bulkier substituents (e.g., the 2-chloro or 2-bromo compounds may also have 5, but the nature of the substituent affects the conformational landscape) [1]. The three methoxy groups (two on the benzoyl ring) introduce additional torsional degrees of freedom that, while not counted as formal rotatable bonds, can influence the conformational entropy penalty upon binding. In kinase inhibitor design, limiting the number of rotatable bonds is a recognized strategy to improve binding affinity by reducing the entropic cost of adopting the bioactive conformation [2]. The dimethoxy compound retains the 5-rotatable-bond framework shared across the series, but the oxygen atoms provide additional hydrogen-bonding anchors that may compensate for any entropic penalty through stronger enthalpic interactions.

Conformational Entropy Binding Affinity Entropy Penalty

High-Priority Application Scenarios for 2-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine Based on Inferred Differentiation


Kinase Selectivity Profiling Against the PDGFR Kinase Subfamily

Based on class-level SAR from piperazinylpyrimidine derivatives showing that electron-rich benzoyl substituents preferentially target PDGFR-family kinases [1], this compound is a rational choice for inclusion in a kinase panel designed to probe PDGFRA, KIT, and CSF1R activity. Its 3,4-dimethoxy motif provides maximal electron donation to the benzoyl carbonyl, potentially enhancing affinity for the PDGFR subfamily's ATP-binding pocket. Procurement for this purpose avoids the need to synthesize a custom electron-rich analog when screening for PDGFR-biased hits [2].

Solubility-Limited Assay Optimization in Biochemical Screens

The computed XLogP of 3.2 and 7 hydrogen bond acceptors suggest this compound will exhibit better aqueous solubility than the 3,4-dimethyl analog (XLogP ≈ 4.0) [1]. For biochemical assays requiring compound concentrations above 10 µM in low-DMSO buffers, the dimethoxy variant is the preferred choice within the piperazinyl-pyrimidine series to minimize precipitation artifacts. This makes it particularly suitable for fragment-based screening by SPR or NMR, where solubility at high concentrations is critical [2].

Crystallography and Structure-Based Drug Design Campaigns Targeting Hydrogen-Bond-Rich Binding Sites

The three methoxy oxygen atoms on the benzoyl group serve as additional hydrogen-bond acceptors, increasing the total HBA count to 7 compared to 5 for the 3,4-dimethyl analog [1]. For targets with polar, hydrogen-bond-rich binding pockets (e.g., kinases with a solvent-exposed hinge region), this compound offers more opportunities for structure-guided optimization. Soaking or co-crystallization experiments with the dimethoxy compound may reveal water-mediated interactions not achievable with the less polar analogs, providing a richer structural dataset for computational chemistry efforts [2].

Quote Request

Request a Quote for 2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.